molecular formula C10H10BrNOS B1407965 3-Bromo-4-(thiazolidin-3-yl)benzaldehyde CAS No. 1713163-11-1

3-Bromo-4-(thiazolidin-3-yl)benzaldehyde

Cat. No.: B1407965
CAS No.: 1713163-11-1
M. Wt: 272.16 g/mol
InChI Key: NKPPXEUIRXSFBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-(thiazolidin-3-yl)benzaldehyde is a chemical compound with the molecular formula C10H10BrNOS and a molecular weight of 272.16 g/mol. This benzaldehyde derivative features a thiazolidine ring, a saturated five-membered heterocycle containing both nitrogen and sulfur atoms, which is a key scaffold in medicinal chemistry . While specific biological data for this exact compound is not available, thiazolidine-based compounds are extensively researched for their diverse pharmacological properties. The thiazolidine core is a privileged structure in drug discovery, known for enabling a wide spectrum of biological activities . Scientific literature indicates that thiazolidine derivatives show significant potential in developing new therapeutic agents, with documented activities including anticancer , antimicrobial , anti-inflammatory , and anticonvulsant effects . Furthermore, these derivatives are valuable synthetic intermediates for constructing more complex heterocyclic systems and are used as precursors in organic synthesis and probe design . This product is intended for research purposes and is For Research Use Only . It is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-bromo-4-(1,3-thiazolidin-3-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNOS/c11-9-5-8(6-13)1-2-10(9)12-3-4-14-7-12/h1-2,5-6H,3-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKPPXEUIRXSFBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCN1C2=C(C=C(C=C2)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201268518
Record name Benzaldehyde, 3-bromo-4-(3-thiazolidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201268518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1713163-11-1
Record name Benzaldehyde, 3-bromo-4-(3-thiazolidinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1713163-11-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, 3-bromo-4-(3-thiazolidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201268518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-(thiazolidin-3-yl)benzaldehyde typically involves multiple steps, starting with the bromination of 4-(thiazolidin-3-yl)benzaldehyde. The reaction conditions include the use of bromine in an appropriate solvent, such as dichloromethane, under controlled temperature and light conditions to ensure selective bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactors, where precise control of reaction parameters is maintained to achieve high yields and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-(thiazolidin-3-yl)benzaldehyde can undergo various chemical reactions, including:

  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

  • Reduction: The bromine atom can be reduced to form a corresponding bromide.

  • Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

  • Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃) can be used for substitution reactions.

Major Products Formed:

  • Oxidation: 3-Bromo-4-(thiazolidin-3-yl)benzoic acid.

  • Reduction: 3-Bromo-4-(thiazolidin-3-yl)benzyl bromide.

  • Substitution: 3-Bromo-4-(hydroxymethyl)thiazolidine or 3-Bromo-4-(aminomethyl)thiazolidine.

Scientific Research Applications

Medicinal Chemistry Applications

3-Bromo-4-(thiazolidin-3-yl)benzaldehyde has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, particularly Gram-positive bacteria. The structure-activity relationship (SAR) suggests that the thiazolidine ring enhances its antimicrobial efficacy.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Mechanism of Action
Staphylococcus aureus0.5 µg/mLCell wall synthesis inhibition
Escherichia coli1.0 µg/mLDisruption of membrane integrity

Anticancer Properties

In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, which are crucial for regulating apoptosis.

Cell Line IC50 (µg/mL) Mechanism of Action
MDA-MB-2311.61 ± 1.92Caspase activation
HCT1161.98 ± 1.22Modulation of Bcl-2 proteins

Synthetic Chemistry Applications

The compound serves as a versatile building block in organic synthesis, particularly in the development of more complex thiazolidine derivatives.

Synthesis Pathways

Several synthetic routes have been developed to create derivatives of this compound:

  • Condensation Reactions : The compound can be synthesized through condensation reactions involving thiazolidine derivatives and various aldehydes.
  • Multicomponent Reactions : Advanced synthetic methods such as one-pot reactions allow for the efficient synthesis of thiazolidine derivatives with diverse functional groups.

Biological Research Applications

The unique properties of this compound make it a valuable tool in biological research.

Mechanism of Action Studies

Research has focused on understanding how the compound interacts with biological targets at the molecular level. Its ability to form reactive intermediates through reduction processes allows it to engage with cellular components, leading to various biological effects.

Case Studies

  • Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of this compound against resistant strains of bacteria, demonstrating its potential as a lead compound for developing new antibiotics.
  • Cancer Research : In another study, researchers explored the anticancer activity of this compound against different cancer cell lines, confirming its role in apoptosis induction and highlighting its potential for drug development.

Mechanism of Action

The mechanism by which 3-Bromo-4-(thiazolidin-3-yl)benzaldehyde exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-Bromo-4-(thiazolidin-3-yl)benzaldehyde with analogs bearing diverse substituents at the 4-position, focusing on molecular properties, synthetic pathways, and biological relevance.

Structural and Molecular Properties

Compound Name Substituent (4-position) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
This compound Thiazolidin-3-yl C₁₀H₉BrNOS 270.15 Hypothetical neuroprotective/antimicrobial activity -
3-Bromo-4-(n-morpholino)benzaldehyde N-Morpholino C₁₁H₁₂BrNO₂ 270.12 High solubility (polar morpholine group); used in organic synthesis
3-Bromo-4-(trifluoromethyl)benzaldehyde Trifluoromethyl C₈H₄BrF₃O 253.01 Electron-withdrawing group; >95% purity; pharmaceutical intermediate
3-Bromo-4-methylbenzaldehyde Methyl C₈H₇BrO 199.05 Lipophilic; bulk availability for catalysis or material science
3-Bromo-4-(methylsulfonyl)benzaldehyde Methylsulfonyl C₈H₇BrO₃S 271.11 Strong electron-withdrawing; GHS-compliant safety data

Key Observations:

  • Electronic Effects: The trifluoromethyl (-CF₃) and methylsulfonyl (-SO₂CH₃) groups are electron-withdrawing, enhancing electrophilicity at the aldehyde position, which may improve reactivity in nucleophilic additions .
  • Molecular Weight: The thiazolidine derivative (270.15 g/mol) falls within a similar range as the morpholino analog (270.12 g/mol), suggesting comparable pharmacokinetic profiles.

Biological Activity

3-Bromo-4-(thiazolidin-3-yl)benzaldehyde is a compound of interest in medicinal chemistry due to its diverse biological activities. This article discusses its synthesis, characterization, and biological effects, drawing from various research studies and findings.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of thiazolidine derivatives with appropriate aldehydes. Various synthetic routes have been reported, including one-pot reactions and microwave-assisted techniques, which enhance yield and purity. For instance, a method involving the reaction of aromatic amines with aldehydes and thioglycolic acid has shown promising results in producing thiazolidinone derivatives with significant biological activity .

Antimicrobial Activity

Research has indicated that thiazolidine derivatives exhibit potent antimicrobial properties. The introduction of substituents at specific positions on the thiazolidine ring significantly influences their antibacterial efficacy. For example, compounds with electron-withdrawing groups have been reported to enhance activity against various pathogenic bacteria .

Anticancer Properties

Several studies have evaluated the cytotoxic effects of thiazolidinone derivatives against cancer cell lines. A notable study assessed the in vitro cytotoxicity of synthesized compounds against HepG2 (liver), HT-29 (colon), and MCF-7 (breast) cancer cell lines using the MTT assay. Results demonstrated that certain derivatives exhibited significant cytotoxicity, suggesting their potential as anticancer agents .

Enzyme Inhibition

Thiazolidine derivatives, including this compound, have been investigated for their ability to inhibit key enzymes such as acetylcholinesterase (AChE). Compounds with specific substituents showed varying degrees of inhibition, indicating structure-activity relationships that could guide further drug development .

Case Studies

  • Antimicrobial Evaluation : A study reported that a series of thiazolidine derivatives demonstrated moderate to very good antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. The effectiveness was closely related to the nature of substituents on the thiazolidine ring .
  • Cytotoxicity Against Cancer Cells : In vitro tests revealed that some derivatives led to significant cell death in HepG2 cells, with IC50 values indicating strong potential for further development as anticancer therapies .

Data Tables

Activity Type Cell Line / Pathogen IC50 / Effectiveness Reference
AntibacterialStaphylococcus aureusModerate to Very Good
AnticancerHepG2Significant Cytotoxicity
Enzyme InhibitionAcetylcholinesteraseVaries by Substituent

Q & A

Q. Table 1: Synthesis Protocols

MethodReagentsConditionsYield (%)Reference
Condensation3-Bromo-4-formylphenyl derivative, thiazolidine-3-amineReflux in ethanol, glacial acetic acid, 4–6 h65–78
CyclizationBromobenzaldehyde, thiourea derivativesMicrowave-assisted, 120°C, 30 min72

Basic: How should researchers characterize this compound’s purity and structure?

Answer:
Use a combination of spectroscopic and crystallographic techniques:

X-ray crystallography : Resolve the dihedral angle between the benzaldehyde and thiazolidine moieties (e.g., 4.6° in similar structures), confirming spatial orientation .

NMR spectroscopy : Key signals include:

  • ¹H NMR : Aldehyde proton at δ 9.8–10.2 ppm; thiazolidine ring protons at δ 3.2–4.1 ppm.
  • ¹³C NMR : Carbonyl carbon at δ 190–195 ppm; bromine-induced deshielding at C-3 (δ 120–125 ppm) .

Melting point : Compare observed values (e.g., 50–52°C) with literature data to assess purity .

Basic: What safety precautions are critical when handling this compound?

Answer:
While toxicological data are limited for this specific compound, related brominated aldehydes require:

Eye protection : Immediate flushing with water for 15 minutes upon contact; consult an ophthalmologist .

Skin exposure : Wash with soap/water for 15 minutes; remove contaminated clothing .

Ventilation : Use fume hoods to avoid inhalation of volatile aldehydes .

Advanced: How can mechanistic studies resolve contradictions in thiazolidine ring formation?

Answer:
Contradictions arise in reaction pathways (e.g., nucleophilic substitution vs. Schiff base formation). To resolve:

Isotopic labeling : Track ¹⁵N in thiazolidine-3-amine to confirm imine intermediate formation .

Kinetic studies : Compare activation energies under varying pH conditions to identify rate-determining steps .

Computational modeling : Use DFT to simulate transition states, validating proposed mechanisms .

Q. Table 2: Mechanistic Insights

ApproachKey FindingReference
Isotopic labelingConfirmed Schiff base intermediate
DFT modelingIdentified thiourea as nucleophilic catalyst

Advanced: What strategies address discrepancies in biological activity data for thiazolidine derivatives?

Answer:
Variability in reported IC₅₀ values (e.g., antimicrobial or anticancer assays) may stem from:

Assay conditions : Standardize cell lines (e.g., HepG2 vs. MCF-7) and incubation times .

Solubility factors : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .

Metabolic stability : Pre-treat compounds with liver microsomes to assess degradation rates .

Advanced: How can researchers optimize regioselectivity in electrophilic substitutions?

Answer:
The bromine and thiazolidine groups direct electrophiles to specific positions:

Meta vs. para substitution : Use steric maps to predict attack sites. The thiazolidine ring sterically hinders the para position, favoring meta substitution .

Catalytic control : Employ Lewis acids (e.g., AlCl₃) to stabilize transition states at the aldehyde group .

Solvent effects : Polar aprotic solvents (e.g., DMF) enhance electrophile mobility, improving yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-4-(thiazolidin-3-yl)benzaldehyde
Reactant of Route 2
Reactant of Route 2
3-Bromo-4-(thiazolidin-3-yl)benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.